molecular formula C27H20O8 B11167629 3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B11167629
M. Wt: 472.4 g/mol
InChI Key: MOFXGNZKQHWXEE-UHFFFAOYSA-N
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Description

The compound 3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromen-2-one core with additional functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the 3,5-dimethoxyphenyl group: This step involves the reaction of the chromen-2-one core with 3,5-dimethoxybenzaldehyde under acidic or basic conditions to form the desired product.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective effects.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Scavenge free radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress and cellular damage.

    Modulate signaling pathways: It can influence various cellular signaling pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

3-[(3,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one: can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to coumarin.

    Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H20O8

Molecular Weight

472.4 g/mol

IUPAC Name

3-[(3,5-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H20O8/c1-32-15-11-14(12-16(13-15)33-2)21(22-24(28)17-7-3-5-9-19(17)34-26(22)30)23-25(29)18-8-4-6-10-20(18)35-27(23)31/h3-13,21,28-29H,1-2H3

InChI Key

MOFXGNZKQHWXEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)OC

Origin of Product

United States

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